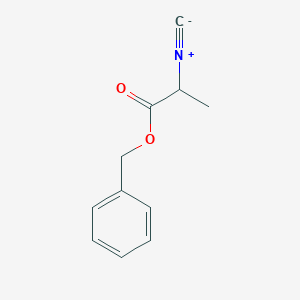
Benzyl 2-isocyanopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-isocyanopropanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a benzyl group attached to a 2-isocyanopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanopropanoate can be synthesized through the catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. This reaction employs a binary catalyst system comprising silver acetate and a cinchona-derived amino phosphine . The reaction conditions typically involve the use of dry solvents and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-isocyanopropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Benzyl 2-isocyanopropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 2-isocyanopropanoate involves its reactivity at the benzylic position. The compound can undergo nucleophilic substitution and oxidation reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of the isocyanate group, which acts as an electrophilic center, attracting nucleophiles and promoting chemical transformations.
Comparaison Avec Des Composés Similaires
- Methyl 2-isocyanopropanoate
- Ethyl 2-isocyanopropanoate
- Isopropyl 2-isocyanopropanoate
Comparison: Benzyl 2-isocyanopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The benzyl group enhances the compound’s reactivity at the benzylic position, making it more suitable for specific synthetic applications. Additionally, the aromatic nature of the benzyl group can influence the compound’s physical properties, such as solubility and stability .
Propriétés
Numéro CAS |
64818-04-8 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
benzyl 2-isocyanopropanoate |
InChI |
InChI=1S/C11H11NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3 |
Clé InChI |
DDDKMWKUZFWNLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


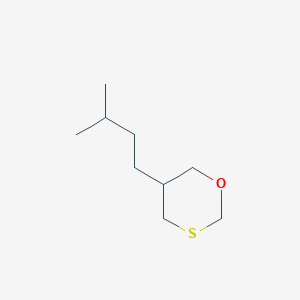
![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
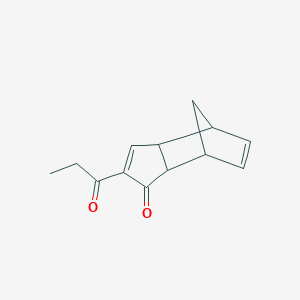

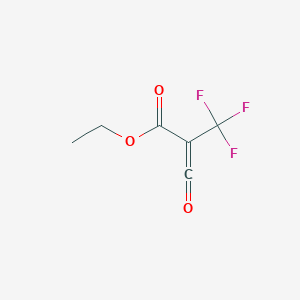
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
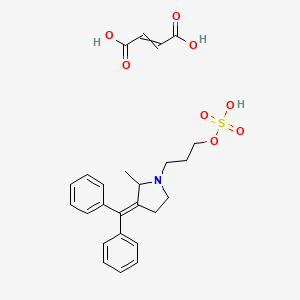
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

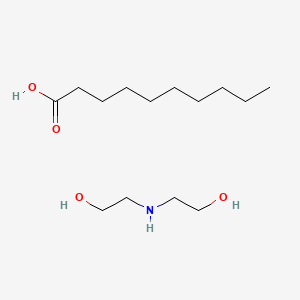

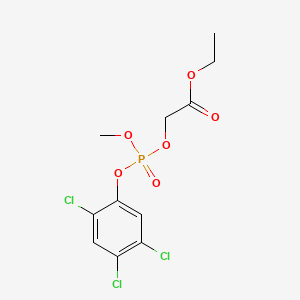

![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
